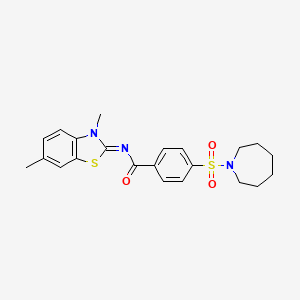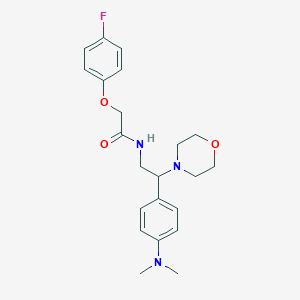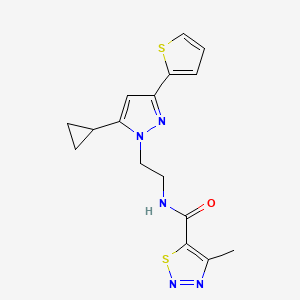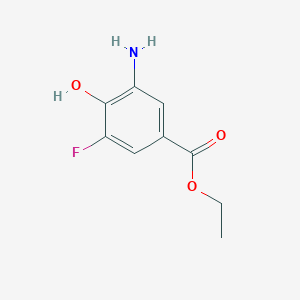![molecular formula C19H12BrFN4O2S B2635361 2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol CAS No. 1206989-79-8](/img/structure/B2635361.png)
2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol is a useful research compound. Its molecular formula is C19H12BrFN4O2S and its molecular weight is 459.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Chemical compounds similar to the one are often synthesized through multi-step chemical reactions, involving the formation of intermediate compounds which are then further modified to achieve the desired final product. For instance, the synthesis of oxadiazole and pyrimidinone derivatives often involves the initial formation of hydrazine derivatives, which are then reacted with various aldehydes to form Schiff bases. These intermediates can be further reacted to introduce additional functional groups or to form rings, such as oxadiazole rings, which are of interest due to their potential biological activities (George, Sabitha, Kumar, & Ravi, 2010).
Potential Biological Activities
Compounds containing oxadiazole and pyrimidinone moieties have been studied for various biological activities, including antioxidant, antimicrobial, and antitumor effects. The structural modification of these compounds, such as the introduction of aromatic substituents, has been explored to enhance their biological activities. For example, derivatives of oxadiazole have been evaluated for their antioxidant activities, where different aromatic aldehydes were used to obtain Schiff bases, which were then tested for their ability to scavenge free radicals (Hafez & El-Gazzar, 2017).
Antimicrobial and Antitumor Properties
Some synthesized compounds exhibit significant antimicrobial and antitumor properties, making them candidates for further pharmaceutical development. For instance, the synthesis of 1,3,4-oxadiazole derivatives bearing 3-chloro-2-fluoro phenyl moiety has shown promising results in in vivo anti-convulsant and anti-inflammatory activities, supported by in silico molecular docking studies, highlighting their potential as inhibitors of specific enzymes related to disease mechanisms (Bhat, Nagaraja, Kayarmar, Raghavendra, Rajesh, & Manjunatha, 2016).
Mécanisme D'action
Target of action
The compound “2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol” contains a pyrimidinol moiety, which is a common structural feature in many bioactive molecules. Pyrimidines are known to interact with various biological targets, including enzymes and receptors .
Mode of action
The oxadiazole ring in the compound is a heterocyclic aromatic ring, which is often found in drugs and has been associated with a wide range of biological activities. It is known to interact with biological targets through various mechanisms, including hydrogen bonding and π-π stacking .
Pharmacokinetics
The presence of bromine and fluorine atoms in the compound could potentially affect its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). Halogen atoms are often used in drug design to improve potency, selectivity, or metabolic stability .
Result of action
Without specific studies on this compound, it’s difficult to predict the exact molecular and cellular effects of its action. Given the structural features of the compound, it could potentially have a range of biological activities .
Action environment
The stability and efficacy of the compound “this compound” could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The halogen atoms in the compound could potentially enhance its stability .
Propriétés
IUPAC Name |
2-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrFN4O2S/c20-13-8-12(6-7-14(13)21)18-24-17(27-25-18)10-28-19-22-15(9-16(26)23-19)11-4-2-1-3-5-11/h1-9H,10H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAIEHNGLMQVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC(=C(C=C4)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 3-[5-(methoxycarbonyl)furan-2-yl]-7-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2635278.png)

![3,4,5-trimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2635281.png)



![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2635287.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2635288.png)
![Ethyl 2-[methyl-[3-(methylamino)propanoyl]amino]acetate;hydrochloride](/img/structure/B2635291.png)





